molecular formula C19H17N3O2 B2451193 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 1210712-90-5

4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2451193
CAS No.: 1210712-90-5
M. Wt: 319.364
InChI Key: NBLCEVAKGHHQNW-UHFFFAOYSA-N
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Description

4-Cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula C19H17N3O2 and is of significant interest in medicinal chemistry and drug discovery research . Its molecular structure incorporates a benzamide scaffold and a 2-oxopyrrolidine (or gamma-lactam) moiety, features that are frequently found in biologically active molecules. Compounds containing the 2-oxopyrrolidin-1-yl group have been investigated as key structural elements in the development of novel anticancer agents . Research indicates that such derivatives can function as potent antimicrotubule agents that target the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and the depolymerization of microtubules in cancer cell lines . This mechanism makes related compounds a valuable starting point for designing new cancer therapeutics. Furthermore, the benzamide core is a privileged structure in pharmacology, appearing in a diverse range of receptor antagonists and other therapeutic agents . This compound is provided exclusively for research purposes to support investigations into its specific mechanism of action, binding affinity, and potential therapeutic applications. It is intended for use in laboratory settings only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-11-16(8-9-17(13)22-10-2-3-18(22)23)21-19(24)15-6-4-14(12-20)5-7-15/h4-9,11H,2-3,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLCEVAKGHHQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C#N)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Coupling Reactions: The final step involves coupling the pyrrolidinone derivative with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently used.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a lead compound in drug discovery, particularly for its potential to modulate biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrrolidinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: shares structural similarities with other benzamide derivatives and pyrrolidinone-containing compounds.

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-cyano-2-oxopyrrolidin-1-yl)benzamide): is another compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano group and the pyrrolidinone ring allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Biological Activity

4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS Number: 1210712-90-5) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is C19H17N3O2, with a molecular weight of 319.4 g/mol. The compound features a cyano group attached to a benzamide structure, which is known for its diverse pharmacological properties.

PropertyValue
CAS Number1210712-90-5
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol

Recent studies have indicated that compounds similar to 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibit antiviral properties. For instance, related N-phenyl benzamides have been shown to bind to the capsid of enteroviruses, such as Coxsackie Virus A9 (CVA9), leading to stabilization of the virion and inhibition of viral replication. The binding occurs primarily through interactions with hydrophobic pockets within the viral capsid, suggesting a direct antiviral mechanism .

Antiviral Activity

In vitro studies have demonstrated that related compounds exhibit significant antiviral activity. For example, two N-phenyl benzamides were found to achieve half-maximal effective concentrations (EC50) as low as 1 µM against CVA9, with no apparent cytotoxicity observed at concentrations up to 100 µM . The stabilization of viral particles was confirmed through real-time uncoating assays and transmission electron microscopy (TEM), indicating a robust mechanism for inhibiting viral infection.

Anticancer Potential

The anticancer potential of compounds structurally related to 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has also been explored. For instance, a series of benzylidene hydrazides were synthesized and tested against human lung cancer cells (A549). One derivative exhibited an IC50 value of 35.39 µg/mL, indicating promising activity against cancer cell proliferation . The structure–activity relationship (SAR) analysis suggested that specific functional groups significantly impact anticancer efficacy.

Study on Antiviral Efficacy

A study focused on the antiviral efficacy of N-phenyl benzamides reported that these compounds effectively inhibited CVA9 infection in vitro. The results showed that treatment with these compounds prior to viral exposure significantly reduced viral titers and increased cell viability, underscoring their potential as therapeutic agents against enteroviral infections .

Anticancer Activity Assessment

In another investigation involving various synthesized derivatives, researchers assessed the anticancer activity against A549 cells. The study highlighted that modifications in the chemical structure led to varying degrees of cytotoxicity, with some derivatives demonstrating strong inhibitory effects on cancer cell growth . This emphasizes the importance of structural optimization in developing effective anticancer agents.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reactions : React 4-cyanobenzoyl chloride with the amine-containing intermediate (e.g., 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline) under nucleophilic acyl substitution conditions. Use polar aprotic solvents (e.g., DMF) and catalysts like DMAP to enhance reactivity .

Intermediate Preparation : Synthesize the pyrrolidinone-substituted aniline via cyclization of γ-aminobutyric acid derivatives or reductive amination .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

  • Yield Optimization : Adjust stoichiometry (1.2:1 acyl chloride to amine), maintain inert atmosphere, and use microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ ~10 ppm for NH in DMSO-d₆) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₉H₁₇N₃O₂; 319.364 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the key physicochemical properties of this compound, and how do they influence its pharmacokinetic profile?

  • Methodological Answer :

  • Solubility : Moderate solubility in DMSO (~50 mg/mL) but poor aqueous solubility (<0.1 mg/mL). Use co-solvents (e.g., PEG 400) for in vitro assays .
  • logP : Predicted logP ~2.5 (via computational tools like ACD/Labs), indicating moderate lipophilicity. This affects membrane permeability and bioavailability .
  • Stability : Assess hydrolytic stability at physiological pH (7.4) using phosphate-buffered saline (PBS) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound against specific biological targets?

  • Methodological Answer :

  • Target Identification : Perform kinase profiling assays or thermal shift assays to identify binding partners .
  • Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC₅₀ determination .
  • Molecular Docking : Model interactions with receptors (e.g., COX-2 or EGFR) using software like AutoDock Vina, guided by structural analogs (e.g., trifluoromethyl derivatives in ).

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
  • Structural Confirmation : Use X-ray crystallography (if crystalline) or 2D-NMR (NOESY) to rule out isomerization or impurities .
  • In Silico Modeling : Compare molecular dynamics simulations with experimental IC₅₀ values to identify confounding factors (e.g., solvent effects) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve the compound's bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace cyano with nitro or trifluoromethyl groups) and evaluate changes in potency .
  • Pharmacophore Mapping : Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
  • In Vivo Validation : Test top analogs in rodent models for pharmacokinetics (e.g., AUC, Cₘₐₓ) and efficacy (e.g., tumor growth inhibition) .

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